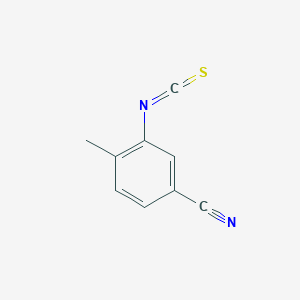
2-Methyl-5-cyanophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-cyanophenyl Isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a methyl group at the second position and a cyano group at the fifth position on the phenyl ring, along with an isothiocyanate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-cyanophenyl Isothiocyanate typically involves the reaction of 2-Methyl-5-cyanophenylamine with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates often employs safer and more sustainable methods. One such method involves the use of elemental sulfur and catalytic amounts of amine bases, such as DBU, under moderate heating conditions. This method is optimized for sustainability and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the phenyl ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: DBU and other amine bases are often used as catalysts in the synthesis and reactions of isothiocyanates.
Major Products:
Thiourea Derivatives: Formed through substitution reactions with amines.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-cyanophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including thioureas and heterocycles.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anticancer and anti-inflammatory effects.
Industry: Used in the production of agrochemicals and as a reagent in biochemical assays
Wirkmechanismus
The mechanism of action of 2-Methyl-5-cyanophenyl Isothiocyanate involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Phenyl Isothiocyanate: Lacks the methyl and cyano groups, making it less specific in its biological activity.
4-Methylphenyl Isothiocyanate: Similar structure but lacks the cyano group, affecting its reactivity and biological properties.
2-Cyanophenyl Isothiocyanate: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness: 2-Methyl-5-cyanophenyl Isothiocyanate is unique due to the presence of both the methyl and cyano groups, which enhance its reactivity and specificity in biological applications. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C9H6N2S |
|---|---|
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
3-isothiocyanato-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2S/c1-7-2-3-8(5-10)4-9(7)11-6-12/h2-4H,1H3 |
InChI-Schlüssel |
WBFIDVSCSIAJJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C#N)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


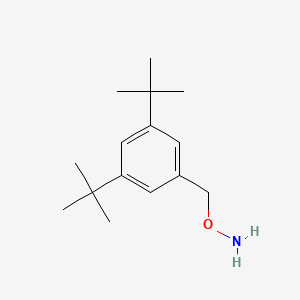
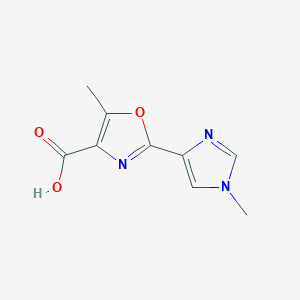
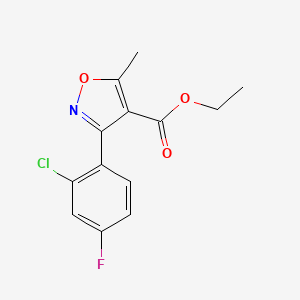
![(S)-2-[(S)-2-(Cbz-amino)-3-(3-indolyl)propanamido]-3-(3-indolyl)propanoic Acid](/img/structure/B15335769.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B15335780.png)
![(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone](/img/structure/B15335788.png)
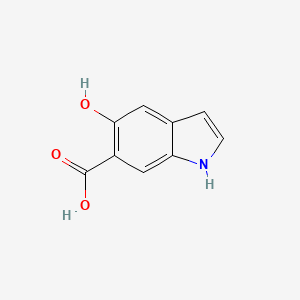

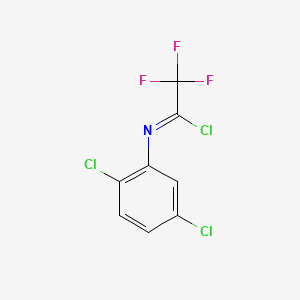
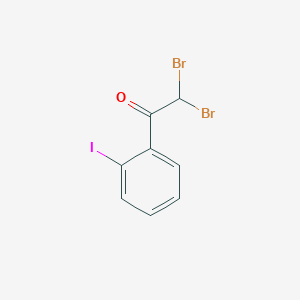
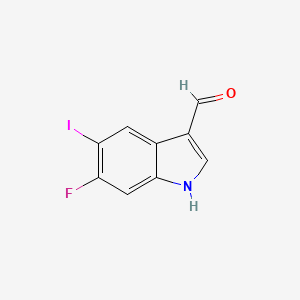
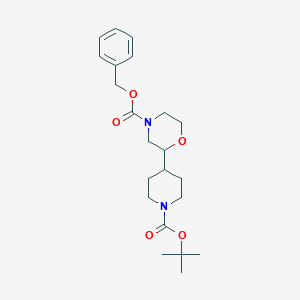
![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)
